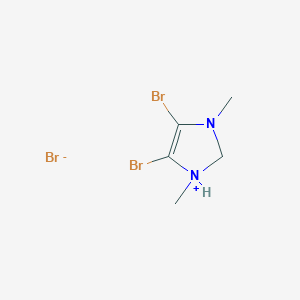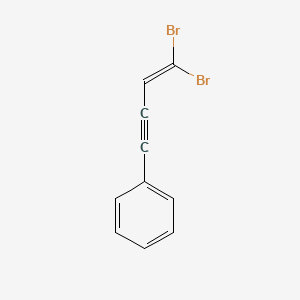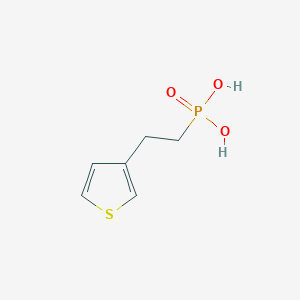di(propan-2-yl)-lambda~5~-phosphane CAS No. 387878-91-3](/img/structure/B14243917.png)
[3,5-Bis(trifluoromethyl)phenyl](oxo)di(propan-2-yl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a phosphane moiety. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane typically involves the phosphorylation of 3,5-bis(trifluoromethyl)phenyl derivatives. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenyl chloride with di(propan-2-yl)phosphine oxide under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired phosphane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane moiety to phosphine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups .
Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane and trifluoromethyl groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways . The compound’s high electronegativity and steric hindrance contribute to its unique reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl phenyl motif and is used extensively in organocatalysis.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: Another phosphane derivative with similar structural features.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: This compound is used in the synthesis of pharmaceuticals and has similar trifluoromethyl groups.
Uniqueness
3,5-Bis(trifluoromethyl)phenyldi(propan-2-yl)-lambda~5~-phosphane is unique due to its combination of phosphane and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in catalytic applications and as a building block for complex molecules .
Propriétés
Numéro CAS |
387878-91-3 |
|---|---|
Formule moléculaire |
C14H17F6OP |
Poids moléculaire |
346.25 g/mol |
Nom IUPAC |
1-di(propan-2-yl)phosphoryl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F6OP/c1-8(2)22(21,9(3)4)12-6-10(13(15,16)17)5-11(7-12)14(18,19)20/h5-9H,1-4H3 |
Clé InChI |
UYXYFCUVYZFILT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(=O)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
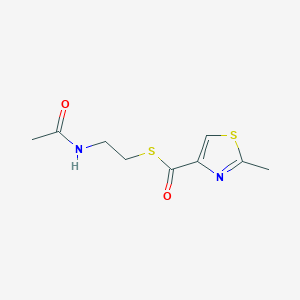
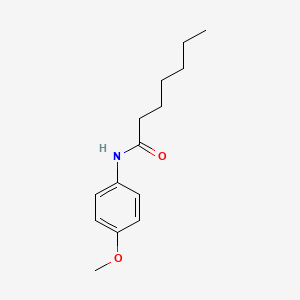
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
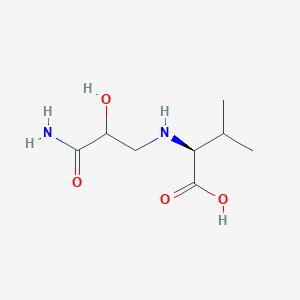
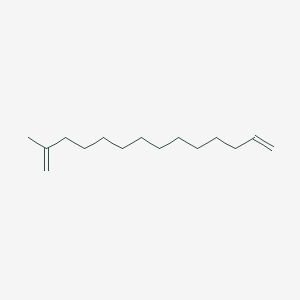
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)

![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
